1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, known for their wide range of biological activities. This specific compound features a trifluoromethyl group, which significantly influences its physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the "click chemistry" approach. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, along with a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water, under mild conditions, leading to high yields and selectivity.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors under controlled temperature and pressure conditions. The reactants are added in a stepwise manner to ensure maximum conversion and purity. Solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The triazole ring and the phenyl group remain relatively stable under reducing conditions, but selective reduction of other functional groups is possible.
Substitution: The trifluoromethyl group makes the phenyl ring relatively inert to electrophilic substitution, but nucleophilic substitutions can occur at the triazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: DMSO, methanol, tetrahydrofuran (THF)
Major Products:
Oxidation products include ketones and carboxylic acids.
Reduction typically yields alcohol derivatives.
Substitution reactions can yield various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its biological activity is of significant interest, with research exploring its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studies have indicated potential therapeutic applications, particularly as enzyme inhibitors and in the treatment of certain cancers.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals, owing to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through various molecular targets, including enzymes and receptors. The triazole ring is known to interact with metal ions and active sites of enzymes, altering their activity. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, making it more effective in biological systems.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Other similar compounds include:
1-(1-{[2-fluorophenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
1-(1-{[2-chlorophenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
1-(1-{[2-bromophenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
These compounds differ primarily in the nature of the substituent on the phenyl ring, affecting their reactivity and biological activities.
Properties
IUPAC Name |
1-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-4-2-3-5-10(9)12(13,14)15/h2-5,7-8,19H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSVHNBVJDEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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